2-Vinylpyrrolidine Hydrochloride: Structural Profiling, Synthesis, and Applications in Advanced Heterocyclic Chemistry
2-Vinylpyrrolidine Hydrochloride: Structural Profiling, Synthesis, and Applications in Advanced Heterocyclic Chemistry
Executive Summary
In the landscape of modern drug discovery and complex organic synthesis, 2-Vinylpyrrolidine hydrochloride (CAS 125348-98-3) serves as a highly versatile, bifunctional building block. Featuring both a nucleophilic secondary amine and a reactive allylic/vinylic moiety, this compound is a critical precursor for synthesizing complex N-heterocycles, including piperidines and seven-membered diazepin-2-ones.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, providing a deep dive into the causality of its structural stability, step-by-step synthetic methodologies, and field-proven protocols for downstream drug scaffold generation.
Chemical Identity and Structural Fundamentals
The utility of 2-vinylpyrrolidine lies in the proximity of its secondary amine to a terminal vinyl group. However, in its free base form, the compound is highly susceptible to oxidative degradation and spontaneous polymerization. Converting it to a hydrochloride salt protonates the amine, drastically reducing its nucleophilicity and stabilizing the molecule for long-term storage under inert conditions.
Molecular Weight Elucidation
The empirical formula for the hydrochloride salt is C6H12ClN . The molecular weight is rigorously calculated by summing the standard atomic weights of its constituents:
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Carbon (C): 6 × 12.011 = 72.066 g/mol
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Hydrogen (H): 12 × 1.008 = 12.096 g/mol
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Nitrogen (N): 1 × 14.007 = 14.007 g/mol
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Chlorine (Cl): 1 × 35.450 = 35.450 g/mol
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Total Molecular Weight: 133.62 g/mol
Table 1: Physicochemical Properties
| Property | Value | Causality / Significance |
| IUPAC Name | 2-Ethenylpyrrolidine hydrochloride | Defines the C2 position of the vinyl group. |
| CAS Number | 125348-98-3 | Standard registry identifier. |
| Molecular Formula | C6H12ClN | Accounts for the HCl salt formation. |
| Molecular Weight | 133.62 g/mol | Critical for stoichiometric calculations in synthesis. |
| Storage Conditions | Inert atmosphere, 2-8°C | Prevents radical-induced polymerization of the vinyl group. |
Synthesis Methodologies: Palladium-Catalyzed Cyclization
The most efficient route to synthesize 2-vinylpyrrolidine derivatives is via the intramolecular Palladium(0)-catalyzed cyclization of amino allylic carbonates[1]. This method allows for excellent diastereoselectivity when chiral protecting groups are employed.
Protocol 1: Diastereoselective Synthesis of 2-Vinylpyrrolidines
This protocol is designed as a self-validating system to ensure high yield and stereochemical integrity.
Step 1: Precursor Activation & Catalyst Preparation
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In a flame-dried Schlenk flask, dissolve the amino allylic carbonate precursor (1.0 equiv) in anhydrous Tetrahydrofuran (THF).
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In a separate vial, prepare the catalyst system by dissolving 5 mol% Pd2(dba)3 and 10 mol% of a phosphine ligand (e.g., PPh3 or dppe) in anhydrous THF.
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Causality: The Pd(0) species is highly sensitive to oxidation. Conducting this step under a strict argon atmosphere ensures the catalyst remains active for the critical oxidative addition into the allylic carbonate bond[1].
Step 2: Cyclization Reaction
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Transfer the catalyst solution to the precursor flask via a syringe.
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Stir the reaction mixture at room temperature (25°C) for 12-24 hours.
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Causality: Temperature control is a primary driver of diastereoselectivity (dr). As shown in Table 2, lowering the temperature to 0°C increases the dr but sacrifices overall yield due to reduced kinetic energy for the ring-closure step[1].
Step 3: Validation & Salt Formation
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Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc). Post-purification, validate the structural integrity of the free base using 1H NMR. Look for the characteristic vinylic proton multiplet at δ 5.65–5.85 ppm and terminal alkene doublets of doublets at δ ~4.96 and ~5.12 ppm[2].
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Immediately treat the purified organic solution with a saturated solution of HCl in dioxane.
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Filter the resulting precipitate to isolate 2-Vinylpyrrolidine hydrochloride as a stable, crystalline solid.
Table 2: Optimization of Pd-Catalyzed Cyclization Conditions
Quantitative data summarizing the effect of solvent and temperature on the yield and diastereomeric ratio (dr) of 2-vinylpyrrolidine derivatives.[1]
| Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| THF | 0 | 60 | 23:77 |
| THF | 25 (RT) | 99 | 34:66 |
| THF | 60 | ~99 | 34:66 |
| CH2Cl2 | 25 | 99 | 36:64 |
| CH3CN | 25 | 98 | 45:55 |
Downstream Applications: Ring Expansion to Diazepin-2-ones
2-Vinylpyrrolidine is highly valued in drug development for its ability to undergo palladium-catalyzed ring expansions, forming seven-membered 1,3-diazepin-2-one scaffolds—a core motif in numerous CNS-active therapeutics[3].
Protocol 2: Regioselective Cycloaddition with Aryl Isocyanates
Step 1: Free Base Liberation
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Suspend 2-Vinylpyrrolidine hydrochloride in anhydrous THF and treat with a mild base (e.g., K2CO3 ) to liberate the reactive free base in situ.
Step 2: Cycloaddition
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Add 1.2 equivalents of an aryl isocyanate to the solution.
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Introduce 5 mol% Pd2(dba3)⋅CHCl3 and 10 mol% of the bidentate ligand 1,3-bis(diphenylphosphino)propane (dppp).
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Heat the mixture to 40–60°C for 8 hours.
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Causality: The choice of ligand dictates the reaction pathway. Using a monodentate ligand like PPh3 permits β -hydride elimination, leading to linear conjugated diene ureas. The rigid bite angle of the bidentate dppp ligand restricts this conformational flexibility, forcing the intermediate into a geometry that strictly favors the 7-membered ring closure[3][4].
Step 3: Validation
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Self-Validation: Confirm the 7-membered ring formation via 13C NMR. The successful expansion is verified by the appearance of the urea carbonyl carbon shift at ~155-160 ppm and the complete disappearance of the terminal vinyl CH2 signals[3].
Workflow Visualization
The following diagram maps the logical progression from precursor synthesis to stable salt formation, and finally to downstream drug scaffold generation.
Synthesis and downstream ring-expansion workflow of 2-Vinylpyrrolidine HCl.
References
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Olszewska, B. et al. "Diastereoselective synthesis of 2-vinylpyrrolidines and 2-vinylpiperidines by the palladium-catalysed cyclization of amino carbonates". Arkivoc, 2018. URL: [Link]
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"Synthesis of Seven-Membered Ring Diazepin-2-ones via Palladium-Catalyzed Highly Regioselective Cyclization of 2-Vinylpyrrolidine". The Journal of Organic Chemistry - ACS Publications, 2003. URL: [Link]
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"Palladium-Catalyzed Reactions of N-Allylbenzotriazoles with Amines: Intramolecular Allylamination Routes to 2-Vinylpyrrolidines". The Journal of Organic Chemistry - ACS Publications. URL:[Link]
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"Synthesis of Seven-Membered Ring Diazepin-2-ones via Palladium-Catalyzed Highly Regioselective Cyclization of 2-Vinylpyrrolidines with Aryl Isocyanates". The Journal of Organic Chemistry - ACS Publications, 2003. URL:[Link]
